![molecular formula C9H9N3S B6429786 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-18-4](/img/structure/B6429786.png)
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine
Overview
Description
“3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine” is a chemical compound with the molecular formula C8H7N3S . It has an average mass of 177.226 Da and a monoisotopic mass of 177.036072 Da .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes “this compound”, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The yield of this reaction is reported to be around 90% .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 155-157 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
Syntheses and Spectral Studies : Compounds similar to 3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine were synthesized and characterized using spectral and X-ray data. Their structures are stabilized via hydrogen bonding and crystallize in monoclinic systems. The synthesis involves cyclization and condensation reactions facilitated by manganese catalysts (Dani et al., 2013).
Crystal Structure Analysis : The crystal structure of a similar compound, 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, was determined, revealing non-planar molecules bound by hydrogen bonds, forming infinite chains in the crystal (Chumakov et al., 2011).
Biological Activities
Anticancer and Antitubercular Properties : Derivatives of 1,3,4-thiadiazole, similar to this compound, were synthesized and showed significant antitumor and antitubercular activities. Some compounds demonstrated higher inhibitory activities against cancer cell lines compared to the cisplatin control (Sekhar et al., 2019).
Antimicrobial and Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds showed DNA protective ability and antimicrobial activity against certain strains. Some compounds exhibited cytotoxicity on cancer cell lines, indicating potential for chemotherapy drug development (Gür et al., 2020).
Antifungal Agents : Novel derivatives of 1,3,4-thiadiazol-2-amine showed promising antifungal activity, comparable to the reference drug Flukanazole (Singh & Rana, 2011).
Additional Applications
Synthesis of Azo Dye Derivatives : 5-Phenyl-1,3,4-thiadiazole-2-amine was synthesized and used to create heterocyclic azo dyes, which were then screened for biological activity (Kumar et al., 2013).
Anti-Inflammatory Agents : Novel compounds integrating thiadiazole and indole moieties were synthesized and evaluated for anti-inflammatory properties, showing promising results in some cases (Bhati & Kumar, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-thiadiazoles, are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It is known that the thiadiazole moiety often interacts with biological targets through hydrogen bonding, owing to the presence of nitrogen and sulfur atoms in the ring structure .
Biochemical Pathways
Compounds with a thiadiazole core are known to interfere with various biochemical pathways, leading to diverse pharmacological effects .
Result of Action
Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
3-methyl-N-phenyl-1,2,4-thiadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-10-9(13-12-7)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSPMPIVBMKBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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